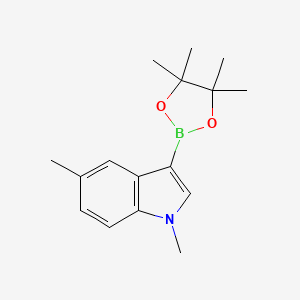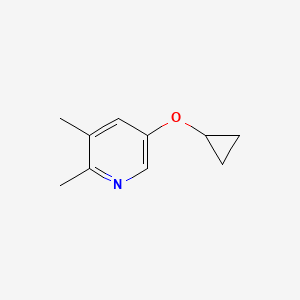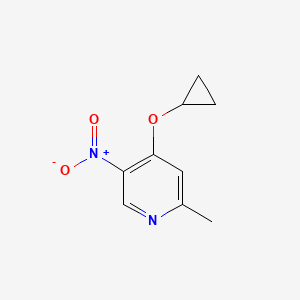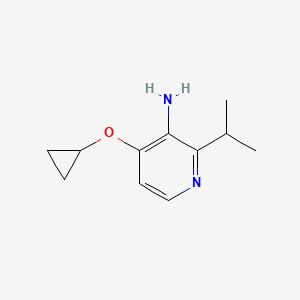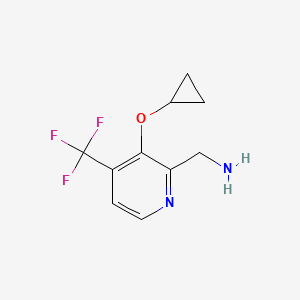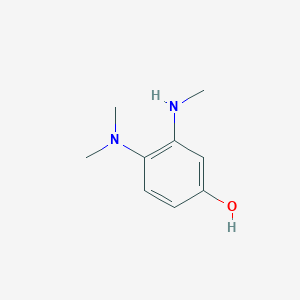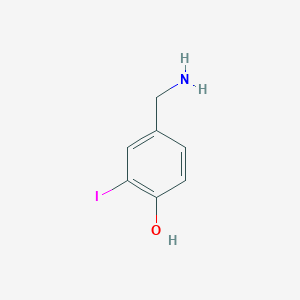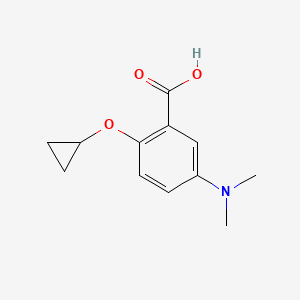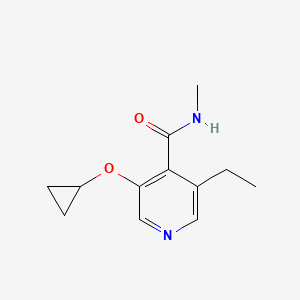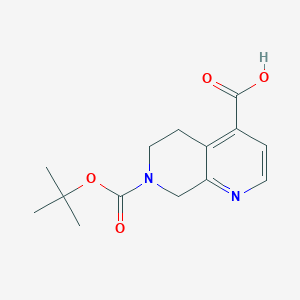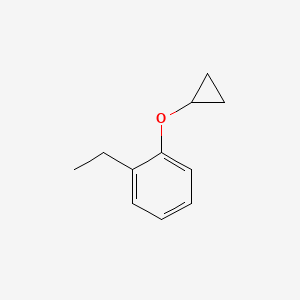
1-Cyclopropoxy-2-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropoxy-2-ethylbenzene is an organic compound with the molecular formula C₁₁H₁₄O It is a derivative of ethylbenzene, where a cyclopropoxy group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopropoxy-2-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of ethylbenzene with cyclopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the cyclopropoxy group on the benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized to maximize yield and minimize costs, often using continuous flow reactors and advanced catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropoxy-2-ethylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Cyclopropyl ethylbenzene
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
1-Cyclopropoxy-2-ethylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropoxy-2-ethylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Cyclopropylbenzene: Similar structure but lacks the ethyl group.
Ethylbenzene: Lacks the cyclopropoxy group.
Cyclopropoxybenzene: Lacks the ethyl group.
Uniqueness: 1-Cyclopropoxy-2-ethylbenzene is unique due to the presence of both the cyclopropoxy and ethyl groups on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-cyclopropyloxy-2-ethylbenzene |
InChI |
InChI=1S/C11H14O/c1-2-9-5-3-4-6-11(9)12-10-7-8-10/h3-6,10H,2,7-8H2,1H3 |
Clave InChI |
ZTZQQUZYAXSVGG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


